Product packaging for Benzyl 2-aminoacetate Hydrochloride(Cat. No.:CAS No. 2462-31-9)

Benzyl 2-aminoacetate Hydrochloride

Cat. No.: B023967
CAS No.: 2462-31-9
M. Wt: 201.65 g/mol
InChI Key: VLQHNAMRWPQWNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzyl 2-aminoacetate hydrochloride, also widely known as Glycine Benzyl Ester Hydrochloride, is a white to light yellow powdered or crystalline solid with a high level of purity (>98%) and a molecular weight of 201.65 g/mol. This protected form of the fundamental amino acid glycine is characterized by its ester functionality and serves as an essential building block in organic synthesis and medicinal chemistry. Key Applications & Research Value: Peptide Synthesis & Peptidomimetics: This compound is a vital precursor for synthesizing glycine derivatives and designing peptidomimetics. The benzyl ester group serves as a protecting group for the carboxyl function, which can be selectively removed under mild conditions (e.g., hydrogenation), allowing for the controlled construction of complex peptides and molecules that mimic natural peptide structures. Organic & Asymmetric Synthesis: It functions as a versatile scaffold for constructing diverse heterocyclic compounds and other nitrogen-containing molecules. Its structure also makes it suitable for use in asymmetric synthesis, enabling the production of enantiomerically pure compounds critical for pharmaceutical and biological research. Material Science: The reactive amine and ester functionalities allow this compound to be incorporated into polymer chains, contributing to the synthesis of specialized polyamides, polyesters, and other functional materials with tailored properties. Handling & Specifications: The product is air-sensitive and hygroscopic. It is recommended to store it in a cool, dark place, under an inert atmosphere, to maintain stability. The melting point is characterized at approximately 130 °C. Disclaimer: This product is intended for research purposes and is strictly labeled as 'For Research Use Only.' It is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12ClNO2 B023967 Benzyl 2-aminoacetate Hydrochloride CAS No. 2462-31-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 2-aminoacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c10-6-9(11)12-7-8-4-2-1-3-5-8;/h1-5H,6-7,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQHNAMRWPQWNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2462-31-9
Record name Glycine, phenylmethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2462-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2462-31-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18767
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name benzyl 2-aminoacetate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for Benzyl 2 Aminoacetate Hydrochloride

Established Synthetic Pathways

Esterification of Glycine (B1666218) with Benzyl (B1604629) Alcohol followed by HCl Salt Formation

A primary and widely practiced method for synthesizing Benzyl 2-aminoacetate hydrochloride is the direct esterification of glycine with benzyl alcohol. This reaction is typically catalyzed by an acid and often involves the azeotropic removal of water to drive the equilibrium towards the product.

One common approach involves suspending the amino acid in benzyl alcohol and adding a catalyst. chemicalbook.com For instance, p-toluenesulfonic acid is frequently used as a catalyst, with the reaction carried out in a solvent like cyclohexane (B81311) that forms an azeotrope with water. unimi.it The water produced during the esterification is continuously removed using a Dean-Stark apparatus, leading to a quantitative conversion. unimi.it The resulting benzyl ester is then precipitated as its p-toluenesulfonate salt. unimi.it

Alternatively, the reaction can be catalyzed by introducing hydrogen chloride gas into the mixture. In a patented method, an amino acid and hydrogen chloride first form the amino acid hydrochloride. This is then esterified with benzyl alcohol at reflux temperature, with the water being removed azeotropically to promote the reaction. google.com Another variation involves cooling a suspension of the amino acid in an alcohol to 0°C and then adding thionyl chloride dropwise to generate anhydrous HCl in situ. chemicalbook.comstackexchange.comechemi.com The reaction mixture is subsequently heated to reflux for several hours. chemicalbook.com After the reaction, the crude product can be recrystallized from a mixture of ethanol (B145695) and ethyl ether. chemicalbook.com

A key advantage of forming the hydrochloride salt is the enhanced stability of the compound. While the free ester, Benzyl 2-aminoacetate, is prone to polymerization or conversion to diketopiperazine at room temperature, the hydrochloride salt is shelf-stable. wikipedia.org

Table 1: Comparison of Esterification Methods

Method Catalyst/Reagent Key Advantages
Fischer Esterification with p-toluenesulfonic acid p-toluenesulfonic acid, cyclohexane High yield, use of less hazardous solvents. unimi.it
In situ HCl generation with thionyl chloride Thionyl chloride, benzyl alcohol Convenient source of anhydrous HCl. stackexchange.comechemi.com

Preparation from Glycine Methyl Ester Hydrochloride

While less direct, this compound can be conceptualized as being derivable from other glycine ester hydrochlorides through transesterification. The synthesis of Glycine Methyl Ester Hydrochloride itself is well-established. It can be prepared by reacting glycine with anhydrous methanol (B129727) in the presence of hydrogen chloride gas. patsnap.com Continuous synthesis methods have been developed where glycine and anhydrous methanol are mixed, and hydrogen chloride gas is introduced until the glycine dissolves completely. The mixture is then heated, and seed crystals of glycine methyl ester hydrochloride are added to initiate precipitation. patsnap.com Another method involves treating glycine with trimethylsilyl (B98337) chloride followed by the addition of methanol. wikipedia.org

Advanced and Optimized Synthetic Protocols

Utilization in Multi-component Reactions

This compound serves as a valuable building block in multi-component reactions (MCRs), which allow for the construction of complex molecules in a single step. Its structure, containing both an amino and an ester functional group, makes it a versatile component for generating molecular diversity.

Chemoenzymatic Polymerization Approaches

Chemoenzymatic polymerization represents a green and efficient approach to synthesizing polypeptides, and Benzyl 2-aminoacetate plays a role in this field. This method utilizes proteases as catalysts for the polymerization of amino acid monomers. nih.govrsc.org The process generally involves a two-step reaction: the formation of a covalent acyl-enzyme intermediate between the protease and the ester group of the amino acid monomer, followed by deacylation of this complex to form a peptide bond. nih.gov

Research has shown that the nature of the ester group on the amino acid monomer significantly influences the polymerization efficiency. nih.gov The benzyl ester group, in particular, has been found to enhance the substrate affinity and broaden the substrate specificity of the enzyme catalyst. nih.gov This allows for the synthesis of a wider range of polypeptides under mild, environmentally benign conditions. rsc.org For example, papain-catalyzed polymerization has been successfully employed to create various peptides. rsc.org

Reaction Conditions and Parameter Optimization

Optimizing reaction conditions is crucial for achieving high yields and purity in the synthesis of this compound. Key parameters that are often adjusted include the choice of catalyst, solvent, temperature, and reaction time.

In the esterification of glycine with benzyl alcohol, the azeotropic removal of water is a critical factor. Solvents such as cyclohexane have been shown to be effective and less hazardous alternatives to benzene (B151609) or carbon tetrachloride. unimi.it Toluene (B28343), while also capable of forming an azeotrope with water, has been found to cause racemization in some cases. unimi.it

For industrial-scale production, continuous processing offers advantages over batch methods. This can include continuous water removal using automated systems and solvent recycling to reduce costs. In-line monitoring techniques, such as HPLC, can be used to ensure consistent product purity.

When using thionyl chloride to generate HCl in situ, it is important to control the temperature during the addition of the reagent to prevent the reaction from becoming too vigorous. chemicalbook.com The molar ratio of reactants is also a key parameter to optimize. For example, in a patented method using a metal chloride catalyst, the molar ratio of amino acid to benzyl alcohol is preferably between 1:1 and 1:1.08. google.com

Table 2: Key Reaction Parameters for Optimization

Parameter Influence Example Optimization
Catalyst Affects reaction rate and yield. Using p-toluenesulfonic acid for high conversion. unimi.it
Solvent Influences azeotropic water removal and potential for side reactions. Using cyclohexane to avoid hazards and racemization. unimi.it
Temperature Controls reaction rate and selectivity. Refluxing to facilitate azeotropic distillation. unimi.it

| Reactant Ratio | Determines the extent of reaction and can minimize side products. | A slight excess of benzyl alcohol can drive the reaction forward. google.com |

Solvent Systems and Their Influence on Yield and Selectivity

The choice of solvent is a determining factor in the synthesis of this compound, primarily influencing reaction kinetics, yield, and the ease of product isolation. Solvents are often selected for their ability to facilitate azeotropic removal of water, which is a byproduct of the esterification reaction, thereby driving the equilibrium towards the product side.

Aprotic solvents are commonly employed. Toluene is frequently used in methods involving azeotropic distillation with a Dean-Stark apparatus to continuously remove water, leading to high conversion rates. Similarly, dichloroethane can be used, where the water-containing solvent is distilled off during the reaction. google.com Dichloromethane (B109758) is another suitable solvent, particularly in methods that operate at milder temperatures.

However, for related Fischer-Speier esterifications, some studies have found solvents like cyclohexane and 2-methyltetrahydrofuran (B130290) (Me-THF) to be highly effective, while suggesting that toluene may be less suitable in certain contexts. researchgate.net The stability of the final product in different solvents is also a consideration; Benzyl 2-aminoacetate is stable in aprotic solvents like DMF and DMSO but can precipitate in dichloromethane if trace amounts of HCl are present.

Table 1: Influence of Solvent Systems on Synthesis

Solvent Typical Reaction Temperature Key Role/Advantage Reference
Toluene Reflux (approx. 110°C) Azeotropic removal of water to drive esterification.
Dichloroethane Reflux (approx. 83°C) Azeotropic removal of water. google.com google.com
Dichloromethane 20–25°C Used for reactions under milder conditions.

Temperature and pH Control in Reaction Processes

Precise control over temperature and pH is essential throughout the synthesis of this compound to maximize yield and minimize degradation. The reaction is typically conducted under acidic conditions, which serves the dual purpose of catalyzing the esterification and protecting the amino group of glycine as its hydrochloride salt. google.com This is often achieved by introducing hydrogen chloride gas at the beginning of the process. google.com The stability of the ester product is pH-dependent; it is susceptible to rapid hydrolysis in aqueous solutions at a pH above 8. Therefore, maintaining an acidic environment (pH 4-6) is crucial for stabilizing the product in any aqueous media.

Reaction temperatures vary significantly depending on the specific synthetic method and catalyst used.

High-Temperature Reflux: Methods utilizing azeotropic water removal in solvents like toluene or dichloroethane operate at the boiling point of the solvent, often between 80°C and 140°C. google.com

Moderate Heating: The Fischer-Speier esterification using thionyl chloride involves an initial cooling to 0°C during reagent addition, followed by heating at 95°C for several hours to drive the reaction to completion. chemicalbook.com

Room Temperature: Certain novel methods, for instance, those using a silver oxide catalyst for analogous compounds, can proceed at ambient temperatures of 20–25°C.

Catalyst Systems and Their Mechanistic Roles

The catalyst is a cornerstone of the synthesis, lowering the activation energy for the esterification of glycine. A variety of catalysts can be employed, each with a distinct mechanistic role.

Acid Catalysts: Traditional acid catalysts like p-toluenesulfonic acid (TsOH) and sulfuric acid (H₂SO₄) function by protonating the carbonyl oxygen of the glycine carboxylic acid group. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of benzyl alcohol. A patented method uses TsOH monohydrate, which is first dehydrated by refluxing with toluene before the esterification reaction proceeds.

Thionyl Chloride (SOCl₂): In the Fischer-Speier esterification, thionyl chloride is a highly effective reagent. chemicalbook.com It reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate, which then rapidly reacts with benzyl alcohol to form the ester.

Metal-Based Catalysts: A Chinese patent describes the use of metal chlorides as catalysts in a suitable solvent. google.com Another approach uses ammonium (B1175870) cerium phosphate (B84403) (ACP), where the Ce³⁺ ions are thought to activate the carboxylic acid through coordination, thereby facilitating the esterification. For the synthesis of related diarylated amino acids, silver oxide (Ag₂O) has been used to catalyze the reaction under mild conditions.

Table 2: Catalyst Systems and Their Mechanistic Roles

Catalyst Catalyst Type Mechanistic Role Reference
p-Toluenesulfonic acid (TsOH) Acid Catalyst Protonates the carbonyl oxygen of glycine to facilitate nucleophilic attack by benzyl alcohol.
Thionyl Chloride (SOCl₂) Activating Agent Converts the carboxylic acid to a highly reactive acyl chloride intermediate. chemicalbook.com
Ammonium Cerium Phosphate (ACP) Lewis Acid Ce³⁺ ion coordinates with the carboxylic acid, lowering the activation energy for esterification.
Silver Oxide (Ag₂O) Metal Catalyst Used in novel methods for synthesizing analogous compounds at mild temperatures.

Purification and Isolation Techniques in Synthesis

Following the completion of the reaction, the crude this compound must be isolated from the reaction mixture and purified to remove unreacted starting materials, catalysts, and byproducts. The primary techniques employed are chromatography and crystallization.

Chromatographic Methods

Chromatographic techniques are valuable for both monitoring reaction progress and for purification. Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) can be used to track the consumption of reactants and the formation of the product.

For purification, column chromatography using silica (B1680970) gel is an effective method. researchgate.net In procedures for related amino acid benzyl esters, the crude product is loaded onto a silica gel column and eluted with a solvent mixture, such as ethyl acetate (B1210297) and petroleum ether, to separate the desired product from impurities. researchgate.net

Recrystallization and Precipitation Techniques

Recrystallization is the most common and effective method for purifying the final product. The principle relies on the difference in solubility of the product and impurities in a given solvent system at different temperatures.

A typical procedure involves dissolving the crude product in a suitable hot solvent, such as ethanol, and then inducing crystallization by cooling or by adding a less polar anti-solvent, like diethyl ether, until the solution becomes turbid. chemicalbook.com The mixture is often cooled further in an ice bath to maximize the precipitation of the purified product, which is then collected by filtration. chemicalbook.com In one patented method, the product is crystallized by cooling the reaction mixture to between 5–15°C, followed by filtration and washing with acetone.

Table 3: Recrystallization and Precipitation Techniques

Technique Solvent/Anti-Solvent System Procedure Reference
Anti-Solvent Precipitation Ethanol / Diethyl Ether The crude product is dissolved in a minimum amount of ethanol, and diethyl ether is added until turbidity appears. The solution is cooled, often to 0°C, to induce crystallization, and the solid is filtered. chemicalbook.com chemicalbook.com

Reactivity and Chemical Transformations of Benzyl 2 Aminoacetate Hydrochloride

Amino Group Reactivity

The primary amino group in benzyl (B1604629) 2-aminoacetate hydrochloride is a key site for various chemical reactions, enabling the synthesis of a wide array of derivatives.

Acylation Reactions

The amino group of benzyl 2-aminoacetate can readily undergo acylation reactions. For instance, it can be acylated using agents like benzoyl chloride. nih.gov This type of reaction is fundamental in the derivatization of amino acids for various applications, including targeted metabolomics. nih.gov The process typically involves reacting the amino acid ester with an acylating agent in the presence of a base to neutralize the resulting acid. stackexchange.com

A common method for the acylation of amino acids is the Schotten-Baumann reaction, which involves the use of an acyl chloride in the presence of a base. A specific example is the reaction with benzoyl chloride, which can be used for the derivatization of primary and secondary amines. nih.gov

Table 1: Acylation Reaction Example

Reactant 1 Reactant 2 Reagent Product

Amidation Reactions for Peptide Bond Formation

Benzyl 2-aminoacetate hydrochloride is a crucial intermediate in peptide synthesis. The amino group can react with an activated carboxylic acid of another amino acid to form an amide bond, also known as a peptide bond. researchgate.netyoutube.com This condensation reaction is the fundamental process for building polypeptide chains. youtube.com Various coupling reagents can be employed to facilitate this reaction and optimize the yield of the desired peptide. researchgate.net The benzyl ester group serves as a protecting group for the carboxylic acid functionality of glycine (B1666218) during these transformations.

The formation of a peptide bond involves the reaction of an activated carboxylic acid with an amine. researchgate.net This reaction is a cornerstone of protein and peptide chemistry. libretexts.org

Derivatization to Diaminoacetic Acid Derivatives

Further derivatization of benzyl 2-aminoacetate can lead to the formation of more complex molecules. For example, it can serve as a precursor for the synthesis of diaminoacetic acid derivatives. These derivatives are of interest in various fields of chemical research.

Diazotization Reactions

The primary amino group of this compound can undergo diazotization. This reaction involves treating the amine with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. organic-chemistry.org The resulting diazonium salt is often unstable for aliphatic amines and can rapidly decompose, losing nitrogen gas to form a carbocation. organic-chemistry.org This carbocation can then undergo various reactions such as substitution or elimination. organic-chemistry.org

While diazonium salts of primary aromatic amines can be stable under certain conditions, those derived from primary aliphatic amines are generally transient intermediates. organic-chemistry.org

Ester Group Reactivity

The benzyl ester group in this compound also exhibits characteristic reactivity, primarily through hydrolysis.

Hydrolysis to Glycine Derivatives

The benzyl ester can be hydrolyzed to yield the corresponding carboxylic acid, which in this case is a glycine derivative. orgsyn.org This deprotection step is often necessary in multi-step syntheses to reveal the free carboxylic acid for subsequent reactions. Benzyl esters are known to be more stable under basic conditions compared to methyl esters. However, they can be cleaved under various conditions, including hydrogenolysis (e.g., using H2 over a palladium catalyst) or by treatment with certain reagents like nickel boride. organic-chemistry.org The hydrolysis of the ester can also be achieved under acidic or basic conditions, although the stability of benzyl esters can vary. organic-chemistry.org For instance, the hydrolysis of hippuric acid, a benzoyl derivative of glycine, with excess barium hydroxide (B78521) can yield crude glycine. orgsyn.org

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Glycine
Benzyl 2-aminoacetate
Benzoyl chloride
Sodium nitrite
Hydrochloric acid
Benzyl 2-(benzoylamino)acetate
Diaminoacetic acid
Nitrous acid
Diazonium salt
Hippuric acid
Barium hydroxide
Nickel boride

Participation in Cyclization Reactions

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds, particularly through cyclization reactions involving its amine and ester functionalities.

A significant cyclization reaction involving Benzyl 2-aminoacetate and its derivatives is the formation of 2,5-diketopiperazines (DKPs), which are six-membered heterocyclic rings formed from the dimerization of two amino acid molecules. google.com These structures are prevalent in nature and serve as important scaffolds in medicinal chemistry. The self-condensation of two molecules of a glycine ester, such as Benzyl 2-aminoacetate, can lead to the formation of cyclo(Gly-Gly), the simplest DKP. google.com This process is typically promoted by heat or base, which facilitates the intermolecular aminolysis of the ester.

Furthermore, Benzyl 2-aminoacetate derivatives can participate in multicomponent reactions to form more complex heterocyclic systems. For example, N-benzylglycine ethyl ester, a closely related compound, has been used in a three-component domino process with formylpyrazoles and maleimides. nih.gov This reaction proceeds through the in-situ formation of an azomethine ylide, which then undergoes a [3+2] cycloaddition to generate pyrazolylpyrrolidine derivatives in good yields and with notable diastereoselectivity. nih.gov

ReactantsProductConditionsYieldReference
Glycine N-carboxy anhydride2,5-DiketopiperazineAmidoxime, Inert solventHigh rsc.org
N-benzylglycine ethyl ester, Formylpyrazole, N-phenyl maleimidePyrazolylpyrrolidine derivativeToluene (B28343), RefluxGood nih.gov
Glycinamide, Haloacetyl halide2,5-Diketopiperazine derivativeNon-nucleophilic base, then stronger baseHigh google.com

Stereochemical Considerations in Reactions

The prochiral α-carbon of the glycine moiety in this compound allows for its use in a variety of stereoselective reactions to produce chiral α-amino acid derivatives. This is often achieved by converting the primary amine into a chiral Schiff base or by using a chiral catalyst.

A common strategy involves the formation of a Schiff base (imine) from the glycine ester, which is then deprotonated to form a chiral enolate equivalent. The asymmetric alkylation of these enolates, often using a chiral phase-transfer catalyst, can proceed with high enantioselectivity. acs.org For instance, the benzophenone (B1666685) imine of a glycine ester can be alkylated in the presence of a chiral cinchoninium salt to yield non-racemic amino acid derivatives. acs.org

Chiral auxiliaries are also widely employed to direct the stereochemical outcome of reactions. nih.govwikipedia.org Evans-type oxazolidinones and camphorsultam are examples of auxiliaries that can be attached to the glycine nitrogen to control the stereoselectivity of alkylation, aldol, and Michael reactions. wikipedia.orgbath.ac.uk For example, the Michael addition of a thiol to an N-methacryloylcamphorsultam proceeds with high diastereoselectivity. wikipedia.org

Diastereoselective reactions can also be achieved using metal complexes. Chiral Ni(II) complexes of Schiff bases derived from glycine and a chiral ligand, such as (S)-2-[N-(N'-benzylprolyl)amino]benzophenone, serve as versatile templates for the asymmetric synthesis of various amino acids. researchgate.netresearchgate.net These complexes facilitate the diastereoselective addition to electrophiles like ethyl α-bromoacrylate. researchgate.net

Stereoselective Michael additions are another powerful tool. rsc.orgmdpi.comnih.gov The addition of benzylamine (B48309) to homochiral methylenebutanedioates has been shown to proceed with high diastereoselectivity, which is dependent on the solvent used. rsc.org Similarly, the asymmetric Michael addition of a glycine Schiff base to α,β-unsaturated esters can be catalyzed by a chiral pyridoxal (B1214274) derivative to produce γ-amino esters. mdpi.com

Reaction TypeChiral Control MethodReactantsProductStereoselectivityReference
Asymmetric AlkylationChiral Phase-Transfer CatalystBenzophenone imine of glycine ester, Benzyl bromideChiral α-amino acid derivativeHigh ee acs.org
Diastereoselective AdditionChiral Ni(II) ComplexNi(II) complex of glycine Schiff base, Ethyl α-bromoacrylate(2S,4R)-4-Bromoglutamic acid derivativeHigh de researchgate.net
Michael AdditionChiral Auxiliary (Camphorsultam)N-methacryloylcamphorsultam, ThiolThiol adductHigh de wikipedia.org
Michael AdditionSolvent ControlBenzylamine, Homochiral methylenebutanedioate(2R,3R)- or (2R,3S)-diastereomerup to 88% de rsc.org
Allylic AlkylationPalladium Catalysis with Chiral LigandTitanium enolate of N-(α-Hydroxyacyl)-glycine ester, Allylic carbonateAllylated amino acid derivative>96:4 dr core.ac.uk

Applications in Advanced Organic Synthesis and Materials Science

Building Block in Peptide Synthesis and Peptidomimetics

As a derivative of the simplest amino acid, glycine (B1666218), Benzyl (B1604629) 2-aminoacetate hydrochloride is a foundational component in the assembly of peptide chains and related structures that mimic natural peptides.

The fundamental challenge in peptide synthesis is the controlled, sequential formation of amide (peptide) bonds between amino acids. nih.gov This requires the selective protection of functional groups to prevent random polymerization. peptide.com Benzyl 2-aminoacetate hydrochloride serves as an ideal starting material for introducing a glycine residue at the C-terminus of a peptide. The benzyl group protects the carboxyl function, leaving the amino group free to react with an incoming activated amino acid. peptide.com

The process generally involves:

Activation of the carboxyl group of a second, N-protected amino acid.

Coupling with the free amino group of this compound to form a dipeptide.

Subsequent removal of the N-protecting group from the newly added residue allows for the addition of another amino acid, elongating the peptide chain. journal-imab-bg.org

The benzyl ester protection can be removed under specific conditions, such as catalytic hydrogenation, at a later stage of the synthesis. smolecule.com This strategy is also applicable to the formation of glycodipeptides, which are structures where a carbohydrate moiety is attached to a peptide. The synthesis of complex molecules like GalNAc derivatives often involves coupling with an amino acid component, for which this compound can serve as the glycine precursor.

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with modified backbones to enhance properties like stability or bioavailability. This compound is a valuable building block in this area due to its identity as a protected glycine unit. smolecule.com It provides a simple and versatile scaffold that can be elaborated into a wide array of non-natural structures. Researchers can build upon the glycine framework, introducing different functional groups or cyclizing the structure to create novel heterocyclic systems and other complex peptidomimetic architectures.

Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, revolutionized the construction of peptides by anchoring the growing chain to an insoluble resin support. peptide.combachem.com This simplifies the purification process, as excess reagents and byproducts are removed by simple washing and filtration. bachem.comlsu.edu

The success of SPPS relies on an "orthogonal" protection scheme, where different protecting groups can be removed under distinct conditions. peptide.com this compound is a key component in the classical Boc/Bzl strategy, where:

The temporary Nα-amino protecting group is tert-butyloxycarbonyl (Boc).

More permanent side-chain and C-terminal protecting groups are often benzyl-based (Bzl). peptide.com

In this scheme, the benzyl ester of the C-terminal amino acid is anchored to the resin. While the Fmoc/tBu strategy is now more prevalent, the Boc/Bzl approach remains important for specific applications, including the synthesis of protected peptide fragments that can be later assembled into larger proteins. peptide.comnih.gov The benzyl group's stability to the mildly acidic conditions used for Boc removal, yet its susceptibility to strong acids like hydrogen fluoride (B91410) (HF) for final cleavage, makes it a cornerstone of this orthogonal design. peptide.com

Table 1: Protecting Group Strategies in Peptide Synthesis An interactive table detailing common protecting groups and their cleavage conditions.

Strategy Nα-Protecting Group Side-Chain/C-Terminal Protection Nα-Cleavage Reagent Final Cleavage Reagent
Boc/Bzl Boc (tert-butyloxycarbonyl) Bzl (benzyl)-based ethers/esters TFA (Trifluoroacetic acid) HF (Hydrogen fluoride)
Fmoc/tBu Fmoc (9-fluorenylmethoxycarbonyl) tBu (tert-butyl)-based ethers/esters Piperidine (base) TFA (Trifluoroacetic acid)

Precursor for Bioactive Molecules and Pharmaceutical Intermediates

The reactivity of this compound makes it a valuable starting point for synthesizing a variety of molecules beyond simple peptides, including heterocyclic compounds and complex carbohydrate derivatives with therapeutic potential.

Substituted pyrrolidines are a class of nitrogen-containing heterocyclic compounds present in many natural products and pharmacologically active molecules. northeastern.eduresearchgate.net The synthesis of specific derivatives, such as substituted pyrrolidine-2-carboxamides, often relies on tailored synthetic routes. While this compound is a versatile glycine precursor, available research literature primarily details the synthesis of these particular carboxamides from other starting materials, such as L-proline, which already contains the pyrrolidine (B122466) ring. northeastern.eduresearchgate.netresearchgate.net Other documented methods involve the construction of the pyrrolidine ring through cycloaddition reactions of donor-acceptor cyclopropanes. mdpi.com

N-Acetylgalactosamine (GalNAc) conjugates are crucial for targeted drug delivery, particularly to hepatocytes in the liver. The synthesis of these complex molecules often requires robust and scalable chemical processes. This compound has been identified as a key starting material in patented processes for the preparation of GalNAc acid derivatives.

In one such process, this compound is the foundational piece upon which the complex structure is built. The synthesis involves its conversion into an intermediate that is subsequently coupled with a protected tetrahydropyran (B127337) acid to form the core of the GalNAc structure. This highlights the compound's role as a critical industrial starting material for high-value pharmaceutical intermediates.

Table 2: Example Reaction Utilizing this compound An interactive table summarizing the initial step in a documented synthesis of a GalNAc acid derivative precursor.

Starting Material Reagents Solvent System Temperature Reaction Time Product
This compound Sodium nitrite (B80452) (NaNO₂) Water, Toluene (B28343) 0-5°C 3 hours Benzyl 2-azidoacetate (in solution)

Intermediate in Metabolite Synthesis

Benzyl 2-aminoacetate is recognized for its role in the study of amino acid metabolism. It can function as a substrate for enzymes involved in these metabolic pathways, leading to the formation of various biologically active compounds. This characteristic makes it a useful tool for researchers investigating enzymatic reactions and metabolic processes. nih.gov

Development of Novel Amino Acid-Coupled Benzanilides

In the pursuit of new biologically active molecules, research has focused on the synthesis of amino acid-coupled benzanilides. While studies have efficiently prepared these structures, such as Methyl N-[2-(benzoylamino)benzoyl]-2-aminoalkanoates, they have utilized amino acid methyl esters as key reactants. nih.govgoogle.com These syntheses were achieved through methods like DCC coupling with 2-benzoylamino-benzoic acid or by reacting the amino acid esters with 2-phenyl-4H-benzo[d] nih.govacs.orgoxazin-4-one. nih.govgoogle.com The underlying principle of coupling an amino acid ester with a benzanilide (B160483) framework highlights a synthetic strategy where this compound could serve as a potential alternative to the methyl ester, given its similar reactive functionalities. Further research has also explored N-ortho-nitrobenzylated benzanilide amino acids to control peptide conformation. acs.org

Role in Radiopharmaceutical Chemistry

The development of radiolabeled compounds for diagnostic imaging techniques like Positron Emission Tomography (PET) often relies on precursors that can be efficiently tagged with a radionuclide. Benzyl esters and related structures play a role in this field.

Precursor for Radiolabeled Compounds

Benzyl groups are utilized in the synthesis of radiotracers. For instance, [carbonyl-¹¹C]Benzyl acetate (B1210297) has been developed as a potential PET agent to image glial metabolism, with the benzyl ester group providing enhanced blood-brain barrier permeability compared to free acetate. nih.gov The synthesis was achieved via a palladium-mediated reaction with [¹¹C]carbon monoxide and benzyl alcohol. nih.gov In other work, potent and selective ligands for sigma receptors, such as (+)-N-[¹¹C]-benzyl-N-normetazocine, have been prepared by N-benzylation using [α-¹¹C]-benzyl iodide. researchgate.net However, the stability of the radiolabel is a critical factor; some radioligands, such as those containing an [¹⁸F]benzyl fluoride moiety, can be susceptible to in-vivo defluorination, which must be considered during tracer design. nih.gov

Synthesis of Ligands for Metal Coordination

Amino acids and their derivatives are effective chelating agents, capable of forming stable complexes with various metal ions. They typically act as bidentate ligands, coordinating to the metal center through both the nitrogen atom of the amine group and an oxygen atom of the carboxyl group. researchgate.net This coordination behavior is fundamental to the role of amino acids in bioinorganic chemistry and has been studied with metals such as magnesium, cobalt, nickel, copper, and zinc. researchgate.netresearchgate.net As a derivative of glycine, this compound possesses the necessary amine and carboxyl functionalities to act as a ligand for metal coordination, forming chelated complexes. researchgate.netresearchgate.net

Contributions to Polymer Science and Material Development

The ability of this compound to act as a monomeric unit has led to its use in the creation of advanced polymers with tailored properties.

Monomer in Chemoenzymatic Polymerization

Benzyl 2-aminoacetate (glycine benzyl ester) has been shown to be a highly effective monomer in the chemoenzymatic polymerization of polypeptides using the protease papain as a catalyst. nih.govacs.org Research comparing different ester groups (methyl, ethyl, benzyl) of glycine and alanine (B10760859) monomers found that the polymerization efficiency was significantly greater for the benzyl esters. nih.govacs.org The benzyl ester group enhances the substrate's affinity for the enzyme and broadens the enzyme's substrate specificity. nih.govacs.org This allows for the effective polymerization of glycine, which otherwise has a low affinity for proteases. acs.org The resulting poly(glycine) can be readily synthesized from glycine benzyl ester at various enzyme concentrations, whereas other esters require higher catalyst levels to achieve polymerization. acs.org

Interactive Data Table: Research Findings on this compound and Related Compounds

Application Area Specific Role / Finding Compound(s) Used Key Method/Technique Reference(s)
Metabolite Synthesis Acts as a substrate for enzymes in amino acid metabolism.Benzyl 2-aminoacetateEnzymatic reactions nih.gov
Benzanilide Synthesis Amino acid esters used to synthesize novel benzanilides.Amino acid methyl estersDCC coupling; Reaction with benzoxazinone nih.govgoogle.com
Radiopharmaceutical Chemistry Precursor for PET tracer ([¹¹C]1) with high brain uptake.Benzyl alcohol, [¹¹C]COPalladium-mediated [¹¹C]carbonylation nih.gov
Radiopharmaceutical Chemistry Precursor for σ receptor radiotracer.[α-¹¹C]-benzyl iodideN-benzylation researchgate.net
Ligand Synthesis Acts as a bidentate ligand for metal ions.Amino acids (e.g., Glycine)Chelation/Coordination researchgate.netresearchgate.net
Polymer Science Efficient monomer for polypeptide synthesis.Glycine benzyl ester (Gly-OBzl)Papain-catalyzed chemoenzymatic polymerization nih.govacs.org

Analytical Characterization and Spectroscopic Studies in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to the molecular-level characterization of Benzyl (B1604629) 2-aminoacetate Hydrochloride. Techniques such as NMR, MS, and IR spectroscopy provide detailed information about the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of Benzyl 2-aminoacetate Hydrochloride. Both ¹H and ¹³C NMR spectra offer distinct signals that correspond to the unique chemical environments of the protons and carbon atoms within the molecule.

In ¹H NMR, the aromatic protons of the benzyl group typically appear as a multiplet in the range of δ 7.2–7.4 ppm. The two protons of the benzylic methylene (B1212753) group (-CH₂-) adjacent to the ester oxygen are identifiable as a singlet at approximately δ 5.1-5.3 ppm. The methylene protons of the glycine (B1666218) unit (-CH₂-), being adjacent to the protonated amino group, are observed further downfield, generally in the δ 3.8–4.2 ppm region.

¹³C NMR spectroscopy provides complementary information. The carbonyl carbon of the ester group is characteristically found in the δ 170–175 ppm range. Carbons of the aromatic ring resonate between δ 128-136 ppm, while the benzylic carbon signal appears around δ 66-67 ppm. wiley-vch.de The alpha-carbon of the glycine moiety is typically located near δ 41 ppm.

Table 1: Typical NMR Chemical Shifts (δ) for this compound

Atom Type ¹H NMR (ppm) ¹³C NMR (ppm)
Aromatic (C₆H₅) 7.2 - 7.4 128 - 136
Benzyl Methylene (C₆H₅-C H₂) 5.1 - 5.3 66 - 67
Glycine Methylene (NH₃⁺-C H₂) 3.8 - 4.2 ~41
Carbonyl (C=O) N/A 170 - 175

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound, further confirming its structure. Using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the molecule's fragmentation can be analyzed. A primary and highly characteristic fragmentation involves the cleavage of the benzyl-oxygen bond, leading to the formation of a stable benzyl cation (C₇H₇⁺). libretexts.org

This benzyl cation is consistently observed as a prominent peak, often the base peak, at a mass-to-charge ratio (m/z) of 91. nih.gov Another significant fragment can be seen at m/z 65, which arises from the loss of an acetylene (B1199291) molecule from the benzyl cation. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, confirming the elemental composition. wiley-vch.de Predicted m/z values for various adducts of the parent molecule (C₉H₁₁NO₂) are also used for identification. uni.lu

Table 2: Predicted and Observed m/z Values for Benzyl 2-aminoacetate and its Fragments

Species Adduct/Fragment m/z (Mass-to-Charge Ratio) Source
Molecular Ion [M]⁺ 165.07843 Predicted uni.lu
Protonated Molecule [M+H]⁺ 166.08626 Predicted uni.lu
Sodium Adduct [M+Na]⁺ 188.06820 Predicted uni.lu
Benzyl Cation [C₇H₇]⁺ 91 Observed (Top Peak) nih.gov
Phenyl Cation [C₅H₅]⁺ 65 Observed (2nd Highest Peak) nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum provides clear evidence for the key structural components of the molecule.

A strong, sharp absorption band is typically observed around 1740 cm⁻¹, which is characteristic of the C=O (carbonyl) stretch of the ester group. The presence of the protonated primary amine (ammonium, -NH₃⁺) is indicated by broad absorption bands in the region of 3300-3000 cm⁻¹, corresponding to N-H stretching vibrations. Other notable peaks include those for C-H stretches of the aromatic ring (above 3000 cm⁻¹) and the aliphatic methylene groups (below 3000 cm⁻¹), as well as C-O stretching of the ester linkage.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Typical Absorption Range (cm⁻¹)
Ammonium (B1175870) (-NH₃⁺) N-H Stretch 3300 - 3000 (broad)
Aromatic C-H C-H Stretch 3100 - 3000
Ester Carbonyl (C=O) C=O Stretch ~1740 (strong, sharp)
Aromatic Ring C=C Stretch ~1600, ~1450
Ester C-O C-O Stretch 1300 - 1100

UV-Vis spectroscopy measures the electronic transitions within a molecule and is primarily used to detect chromophores. The chromophore in this compound is the benzyl group. Compounds containing a benzene (B151609) ring typically exhibit absorption maxima in the ultraviolet region. For instance, the related compound Benzylamine (B48309) shows absorption maxima at approximately 206 nm and 256 nm. sielc.com It is expected that this compound would display a similar UV absorption profile due to the presence of the benzyl group, making UV detection a viable method for analysis, particularly in chromatography. sielc.com HPLC methods for related compounds often utilize detection wavelengths in the 220 nm region. jocpr.comaustinpublishinggroup.com

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, thereby assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the predominant method for determining the purity of this compound, with typical purity levels being ≥95%. Reversed-phase HPLC (RP-HPLC) is commonly employed for this purpose.

In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 column (e.g., Waters X-Bridge C18 or Hypersil BDS C18), is used with a polar mobile phase. jocpr.comaustinpublishinggroup.comjapsonline.com The mobile phase often consists of a mixture of an aqueous buffer (like potassium phosphate (B84403) or ammonium acetate) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). jocpr.comjapsonline.comjpionline.org The pH of the aqueous buffer is often adjusted to the acidic range (e.g., pH 2-5.5) to ensure the amine is protonated and to achieve good peak shape. jocpr.comjapsonline.com Detection is typically performed using a UV detector set at a wavelength where the benzyl chromophore absorbs, such as 220 nm. jocpr.comaustinpublishinggroup.com

Table 4: Example HPLC Conditions for Analysis of Related Compounds

Parameter Method 1 (for Benzyl Chloride) jocpr.com Method 2 (for Granisetron HCl/Benzyl Alcohol) japsonline.com
Column Waters X Bridge C18 (250 x 4.6 mm, 3.5 µm) X-Bridge C18 (150 x 4.6 mm, 3.5 µm)
Mobile Phase 10mM Ammonium Acetate (B1210297) (pH 5.5) Acetonitrile : 0.025 M KH₂PO₄ (20:80), pH 2
Flow Rate 0.8 mL/min 1.5 mL/min
Detection UV at 220 nm UV (wavelength not specified for benzyl alcohol)
Temperature 25°C Ambient

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely used analytical technique for the qualitative analysis of this compound. It is a simple, rapid, and cost-effective method to assess the purity of the compound and to monitor the progress of chemical reactions during its synthesis.

In the analysis of amino acid esters like this compound, the choice of the stationary and mobile phases is crucial for achieving good separation. Silica (B1680970) gel is a commonly used stationary phase. However, a notable challenge in the TLC analysis of amino acid ester hydrochlorides is the potential for hydrolysis of the ester back to the corresponding carboxylic acid on the silica plate, which can lead to the appearance of trace impurities that are not present in the bulk sample. chromforum.org To mitigate this, careful selection of the developing solvent system is necessary. A common mobile phase system for amino acids and their derivatives is a mixture of n-butanol, acetic acid, and water. researchgate.net

The visualization of spots on the TLC plate is typically achieved by spraying with a ninhydrin (B49086) solution followed by heating. researchgate.netiitg.ac.in Most amino acids and their esters yield a characteristic purple or violet color, known as Ruhemann's purple, upon reaction with ninhydrin, allowing for their detection. iitg.ac.in The retention factor (Rƒ) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for identification purposes by comparing it to a standard sample of this compound. iitg.ac.in

Commercial suppliers of Glycine benzyl ester hydrochloride often use TLC to specify the purity of their product, with purities of ≥98% being reported. sigmaaldrich.comsigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. It is employed for the identification, quantification, and purity assessment of this compound.

For the analysis of polar compounds like amino acids and their esters, which can be challenging to retain on traditional reversed-phase columns, various LC strategies can be employed. chromatographyonline.com One approach is the use of derivatization to increase the hydrophobicity of the analyte. chromatographyonline.comresearchgate.net Another is the use of specialized columns, such as those for hydrophilic interaction chromatography (HILIC). researchgate.net

In LC-MS analysis, the sample is first introduced into the LC system, where it is separated from other components in the mixture. The eluent from the LC column then enters the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for amino acids and their derivatives, typically operating in the positive ion mode. massbank.eunih.gov

The mass spectrometer detects the mass-to-charge ratio (m/z) of the ions. For Benzyl 2-aminoacetate, the protonated molecule [M+H]⁺ would have a predicted m/z of 166.08626. uni.lu Other adducts, such as the sodium adduct [M+Na]⁺, may also be observed. uni.lu Tandem mass spectrometry (MS/MS) can be used for further structural confirmation by fragmenting the parent ion and analyzing the resulting daughter ions. massbank.euadvatechgroup.com This high degree of specificity makes LC-MS a highly reliable method for both qualitative and quantitative analysis. nih.gov

While specific research articles detailing the LC-MS analysis of this compound are not abundant in the public domain, the methodologies used for similar compounds like glycine and other amino acid esters are well-established and directly applicable. researchgate.netnih.gov For instance, a study on glycine analysis utilized a triple quadrupole mass spectrometer in positive electrospray ionization mode without a derivatization step. nih.gov

Elemental Analysis and Purity Assessment

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing strong evidence for its empirical formula. For this compound (C₉H₁₂ClNO₂), the theoretical elemental composition can be calculated based on its molecular formula and atomic weights. This data is then compared with the experimentally determined values to confirm the identity and purity of the synthesized compound.

A certificate of analysis for Glycine Benzyl Ester Hydrochloride provides the following elemental analysis data: lgcstandards.com

ElementTheoretical %Experimental %
Carbon (C)53.6052.58
Hydrogen (H)6.006.06
Nitrogen (N)6.957.24
Chlorine (Cl)17.58Not Reported
Oxygen (O)15.87Not Reported

The purity of this compound is a critical parameter, particularly for its use in research and synthesis. Various analytical methods are employed to assess its purity. Commercial suppliers often state the purity of their products, which is determined by techniques such as TLC, High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Purity specifications from different suppliers include:

≥98% (by TLC) sigmaaldrich.comsigmaaldrich.com

95% lgcstandards.com

=96.0 % (by HPLC) thermofisher.com

98% sigmaaldrich.com

A certificate of analysis for a batch of Glycine Benzyl Ester Hydrochloride confirmed that the material conforms to its structure based on NMR and Mass Spectrometry (MS) and reported a purity of 95%. lgcstandards.com

Mechanistic Investigations and Theoretical Studies

Reaction Mechanism Elucidation

The primary route for the synthesis of Benzyl (B1604629) 2-aminoacetate hydrochloride is the esterification of glycine (B1666218) with benzyl alcohol. This reaction is typically acid-catalyzed, a process that facilitates the formation of the ester by enhancing the electrophilicity of the carboxylic acid.

The generally accepted mechanism for this acid-catalyzed esterification involves several key steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the glycine molecule by an acid catalyst, such as sulfuric acid. This protonation increases the electrophilic character of the carbonyl carbon.

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the benzyl alcohol then attacks the now more electrophilic carbonyl carbon of the protonated glycine. This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion (the former hydroxyl group of the benzyl alcohol) to one of the hydroxyl groups of the tetrahedral intermediate.

Elimination of Water: The protonated hydroxyl group then leaves as a water molecule, a good leaving group, leading to the formation of a protonated ester.

Deprotonation: Finally, a base (which can be the solvent or the conjugate base of the acid catalyst) removes the proton from the carbonyl oxygen of the ester, regenerating the acid catalyst and yielding the benzyl 2-aminoacetate.

The formation of the hydrochloride salt occurs subsequently by treating the benzyl 2-aminoacetate with hydrochloric acid. This not only provides a stable, crystalline product but also protects the amino group during further synthetic steps.

Kinetic studies on similar esterification reactions suggest a pseudo-first-order dependence on the alcohol concentration when it is used in excess. The removal of water as it is formed, often through azeotropic distillation, is a common strategy to drive the equilibrium towards the product side and maximize the yield of the ester.

Computational Chemistry and Molecular Modeling

Computational methods offer valuable insights into the structural and electronic properties of Benzyl 2-aminoacetate hydrochloride, complementing experimental findings.

Computational MethodPredicted PropertySignificance
Density Functional Theory (DFT)Molecular Geometry and Conformational EnergiesPredicts the most stable 3D structure and the energy differences between various conformers. researcher.life
Natural Bond Orbital (NBO) AnalysisElectron Density DistributionReveals how electrons are shared between atoms, indicating the nature and strength of chemical bonds. researcher.life
Time-Dependent DFT (TD-DFT)Electronic Transitions and UV-Vis SpectraSimulates the absorption of light by the molecule, which can be correlated with experimental spectroscopic data. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While specific molecular docking studies focusing exclusively on this compound are not extensively reported in the literature, studies on structurally similar benzyl derivatives provide valuable insights into its potential interactions with biological targets. nih.govnih.gov

For instance, the benzyl group is a common feature in many enzyme inhibitors. Docking studies of various benzyl-containing compounds have shown that the benzyl moiety often occupies hydrophobic pockets within the active sites of enzymes. nih.gov The aromatic ring can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. nih.gov The amino and ester groups of this compound could potentially form hydrogen bonds with polar residues in an enzyme's active site. nih.gov

These computational predictions suggest that derivatives of Benzyl 2-aminoacetate could be designed to target specific enzymes by modifying the substitution pattern on the benzyl ring or by altering the amino acid portion of the molecule to optimize interactions with the target protein. nih.gov

Structure-activity relationship (SAR) studies are crucial for the optimization of lead compounds in drug discovery. These studies involve systematically altering the chemical structure of a molecule and evaluating the effect of these changes on its biological activity. Although specific SAR studies for this compound are limited, general principles derived from related compounds can be applied.

The key structural features of this compound that can be systematically modified include:

The Amino Acid Core: Replacing the glycine moiety with other amino acids would introduce different side chains, allowing for the exploration of a wider range of interactions with a biological target.

The Ester Linkage: While the benzyl ester is often used as a protecting group, modifications to this linkage could influence the compound's stability and reactivity.

SAR studies on related benzyl-containing compounds have demonstrated that even minor structural changes can lead to significant differences in biological activity. For example, in a series of indazole derivatives, the presence and position of substituents on the benzyl group were found to be critical for their inhibitory activity against certain enzymes. nih.gov Similarly, in another study on thiazole (B1198619) derivatives, the nature of the substituent on the benzyl ring played a crucial role in their anti-proliferative effects. researchgate.net

Structural ModificationPotential Impact on ActivityRationale
Substitution on the benzyl ringAltered binding affinity and selectivityModifies electronic and steric properties, influencing interactions with the target. nih.gov
Replacement of the glycine moietyChanges in specificity and potencyIntroduces different side chains that can form new interactions with the target.
Modification of the ester linkageAltered stability and pharmacokinetic propertiesAffects the lability of the protecting group and overall molecular stability.

Safety and Handling Considerations in Research Laboratories

General Laboratory Precautions for Chemical Reagents

When working with Benzyl (B1604629) 2-aminoacetate Hydrochloride, as with any chemical reagent, researchers must adhere to standard safety protocols to minimize risk. This involves the use of appropriate personal protective equipment (PPE) and adherence to safe handling and storage practices.

Personal Protective Equipment (PPE) and Hygiene:

Eye and Face Protection: Safety glasses with side shields or goggles are mandatory to prevent eye contact. fishersci.comthermofisher.com For tasks with a higher risk of splashing, a face shield should be used.

Skin Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn. Gloves must be inspected for integrity before use and removed carefully to avoid skin contamination. thermofisher.com A lab coat or other protective clothing is required to prevent skin contact. fishersci.comaksci.com

Respiratory Protection: Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhaling dust or fumes. aksci.com If ventilation is inadequate, a NIOSH-approved respirator may be necessary.

Hygiene: Hands should be washed thoroughly with soap and water after handling the compound. aksci.comsigmaaldrich.com Eating, drinking, and smoking are strictly prohibited in areas where chemicals are handled. aksci.com

Handling and Storage: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place. thermofisher.comaksci.com It is designated as hygroscopic and air-sensitive, requiring storage under an inert gas. fishersci.com Minimizing dust generation during handling is crucial. aksci.com

First Aid Measures: In the event of accidental exposure, the following first aid procedures should be followed immediately:

Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention. fishersci.comaksci.com

Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. aksci.comsigmaaldrich.com If irritation occurs, seek medical advice. aksci.com

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to rinse under the eyelids. fishersci.comthermofisher.comaksci.com Remove contact lenses if present and easy to do so. aksci.com Persistent irritation requires medical attention. aksci.com

Ingestion: Do NOT induce vomiting. aksci.com Rinse the mouth with water and, if the person is conscious, have them drink one or two glasses of water. sigmaaldrich.com Immediate medical attention is necessary. fishersci.comaksci.com

Interactive Table: Summary of Laboratory Precautions

Precaution CategorySpecific ActionCitation
Eye Protection Wear safety glasses with side shields or goggles. fishersci.comthermofisher.com
Hand Protection Wear chemical-resistant nitrile gloves.
Body Protection Wear a lab coat or other protective clothing. fishersci.comaksci.com
Ventilation Use only in a well-ventilated area or chemical fume hood. aksci.com
Handling Avoid contact with skin and eyes; avoid breathing dust. fishersci.comaksci.com
Hygiene Wash hands thoroughly after use; do not eat, drink, or smoke in the lab. aksci.comsigmaaldrich.com
Storage Keep container tightly closed in a dry, cool, well-ventilated place. thermofisher.comaksci.com
In case of Spill Vacuum or sweep up inert material and place in a suitable disposal container. aksci.com

Waste Management and Disposal Procedures

The disposal of Benzyl 2-aminoacetate Hydrochloride and its containers must be conducted in compliance with all federal, state, and local environmental regulations. aksci.com Chemical waste generators are responsible for correctly classifying and managing their waste from generation to disposal. aksci.comupenn.edu

Disposal of the Chemical: this compound should be disposed of as hazardous chemical waste. It must not be discarded into drains, sewers, or the general trash. aksci.comdartmouth.edu The waste material should be collected in a designated, compatible, and properly labeled hazardous waste container. upenn.edudartmouth.edu The label should clearly identify the contents with the full chemical name, not abbreviations, and indicate the accumulation start date. dartmouth.edu Waste containers must be kept sealed except when adding waste and stored in a designated satellite accumulation area away from incompatible materials. upenn.edudartmouth.edu Disposal should be handled by a licensed chemical waste management company. unodc.org

Disposal of Empty Containers: Containers that held this compound must be managed carefully.

Thoroughly empty the container of all contents. dartmouth.edu

The container must be rinsed at least once with a suitable solvent. dartmouth.edu

This first rinsate must be collected and disposed of as hazardous waste. dartmouth.edu

After being properly rinsed and allowed to air-dry, the container can be disposed of as non-hazardous waste, though local regulations should always be consulted. dartmouth.edu

Interactive Table: Waste Disposal Procedures

Waste TypeDisposal ProcedureCitation
Unused/Waste Chemical Collect in a labeled, sealed, compatible container for hazardous waste. upenn.edudartmouth.edu
Arrange for pickup by a licensed chemical waste disposal service. upenn.eduunodc.org
Do not dispose of via sink, trash, or evaporation. dartmouth.edu
Contaminated Materials Dispose of spill clean-up materials as hazardous waste. dartmouth.edu
Empty Containers Triple-rinse with an appropriate solvent. dartmouth.edu
Collect the first rinse as hazardous waste. dartmouth.edu
Dispose of the rinsed container according to institutional and local guidelines. dartmouth.edu

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 2-aminoacetate Hydrochloride
Reactant of Route 2
Reactant of Route 2
Benzyl 2-aminoacetate Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.